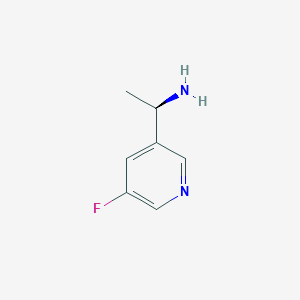

(R)-1-(5-Fluoropyridin-3-yl)ethanamine

Description

BenchChem offers high-quality (R)-1-(5-Fluoropyridin-3-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(5-Fluoropyridin-3-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(5-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTESVPWZFNAFOU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

Executive Summary

The chiral fragment (R)-1-(5-fluoropyridin-3-yl)ethanamine is a high-value "privileged scaffold" in kinase inhibitor discovery. The fluorine substitution at the 5-position of the pyridine ring modulates pKa (lowering basicity of the pyridine nitrogen) and enhances metabolic stability against oxidative metabolism, while the chiral ethylamine handle provides a vector for precise orientation within ATP-binding pockets.

This guide details a robust, scalable synthetic route using Ellman’s Auxiliary (tert-butanesulfinamide) chemistry.[1] Unlike enzymatic routes that require extensive screening or classical resolution methods with maximum 50% yields, this auxiliary-based approach offers predictable stereocontrol (>98% ee), chromatographic purification ease, and scalability to multi-gram batches.

Retrosynthetic Analysis

The strategic disconnection relies on the diastereoselective reduction of a chiral N-sulfinyl imine. By utilizing (R)-tert-butanesulfinamide, we establish the stereocenter prior to the final deprotection.

Figure 1: Retrosynthetic strategy leveraging Ellman's auxiliary for stereocontrol.[1][2][3]

Detailed Synthetic Protocol

Phase 1: Condensation (Imine Formation)

The condensation of electron-deficient heteroaromatic ketones with sulfinamides is often sluggish. The use of Titanium(IV) ethoxide [Ti(OEt)₄] is mandatory here, acting as both a Lewis acid activator and a water scavenger to drive the equilibrium.

Reagents:

-

3-Acetyl-5-fluoropyridine (1.0 equiv)

-

(R)-2-methylpropane-2-sulfinamide (1.1 equiv)

-

Ti(OEt)₄ (2.5 equiv) — Note: Excess required due to pyridine coordination.

-

Solvent: Dry THF (0.5 M concentration)

Protocol:

-

Charge a flame-dried flask with 3-acetyl-5-fluoropyridine and (R)-tert-butanesulfinamide under N₂ atmosphere.

-

Add anhydrous THF.

-

Add Ti(OEt)₄ dropwise. The solution will turn slightly yellow/orange.

-

Heat to 70°C for 16–24 hours.

-

Process Control: Monitor by TLC (EtOAc/Heptane). The imine is sensitive to hydrolysis; avoid acidic HPLC mobile phases during monitoring.

-

-

Workup (Critical): Cool to RT. Pour into a rapidly stirring mixture of brine and EtOAc. The Ti salts will form a thick slurry. Filter through a pad of Celite to remove titanium oxides.

-

Concentrate the filtrate. Purification via silica gel chromatography (gradient 0-50% EtOAc/Heptane) yields the (R)-N-(1-(5-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide.

Phase 2: Diastereoselective Reduction

This is the stereodealing step. For aryl methyl ketones, the choice of reducing agent dictates the facial selectivity.

-

Decision Matrix:

-

NaBH₄: Typically yields the (R,R)-diastereomer (Target) via a cyclic transition state (90:10 dr).

-

L-Selectride: Typically yields the (R,S)-diastereomer (Undesired) via an open transition state.

-

Protocol (Targeting R-isomer):

-

Dissolve the sulfinimine (from Phase 1) in dry THF (0.2 M).

-

Cool to -48°C (dry ice/acetonitrile bath). Lower temperature improves diastereomeric ratio (dr).

-

Add NaBH₄ (2.0 equiv) in one portion (or dropwise as a solution in diglyme if scaling >50g).

-

Warm slowly to RT over 4 hours.

-

Purification: Isolate the major diastereomer via column chromatography.

-

Checkpoint: Verify absolute configuration via optical rotation or chiral HPLC comparison against a racemate standard.

-

Phase 3: Deprotection & Salt Formation

The sulfinyl group is acid-labile. We must simultaneously cleave the auxiliary and form the dihydrochloride salt.

Protocol:

-

Dissolve the pure sulfinamide intermediate in MeOH (5 volumes).

-

Add 4.0 M HCl in 1,4-dioxane (4.0 equiv).

-

Stoichiometry Note: You need enough HCl to protonate the pyridine nitrogen, the amine nitrogen, and cleave the sulfinyl group. 4.0 equiv ensures complete conversion.

-

-

Stir at RT for 1 hour. A white precipitate often forms.

-

Concentrate the solvent to near dryness.

-

Trituration: Add Et₂O or MTBE to the residue and sonicate. The product, (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride , will crash out as a hygroscopic white solid.

-

Filter and dry under high vacuum over P₂O₅.

Process Visualization

Figure 2: Step-by-step synthetic workflow.[2][3]

Critical Process Parameters (CPPs) & Data

Quantitative Summary

| Parameter | Value / Condition | Rationale |

| Ti(OEt)₄ Equivalents | 2.5 – 3.0 eq | Pyridine nitrogen coordinates Ti; excess ensures catalytic activity for imine formation. |

| Reduction Temp | -48°C to -78°C | Lower temperatures maximize the energy difference between transition states, improving dr. |

| Salt Stoichiometry | 2HCl (Dihydrochloride) | Pyridine pKa ~3-4; Alkyl amine pKa ~10. Both sites protonated in excess HCl. |

| Expected Yield | 65-75% (Overall) | High efficiency of Ellman route. |

| Enantiomeric Excess | >98% ee | After recrystallization/trituration of the intermediate or final salt. |

Safety & Handling

-

HF Generation: Although the C-F bond is stable, harsh acidic conditions at elevated temperatures (>100°C) should be avoided to prevent any risk of defluorination/HF generation.

-

Pyridine Toxicity: All pyridine derivatives should be handled in a fume hood to avoid inhalation.

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Store in a desiccator or under inert gas.

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.

-

Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[4] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[4] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines. Tetrahedron, 55(29), 8883-8904. (Reference for Ti(OEt)4 protocol).

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Spectroscopic Characterization of (R)-1-(5-Fluoropyridin-3-yl)ethanamine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(5-Fluoropyridin-3-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development due to its unique structural motifs. A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for the title compound, this guide leverages data from the close structural analog, (R)-1-(Pyridin-3-yl)ethanamine, and foundational spectroscopic principles to provide a detailed, predictive analysis. This approach offers researchers a robust framework for the identification and characterization of (R)-1-(5-Fluoropyridin-3-yl)ethanamine.

Introduction

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to modulate their metabolic stability, lipophilicity, and binding affinity. The title compound, (R)-1-(5-Fluoropyridin-3-yl)ethanamine, combines the synthetically versatile pyridine core with a chiral ethylamine side chain and a strategically placed fluorine atom. This combination of features makes it a valuable building block in the synthesis of novel therapeutic agents.

Accurate characterization of such molecules is fundamental to drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of the molecular structure, functional groups, and connectivity. This guide aims to serve as a key resource for scientists working with (R)-1-(5-Fluoropyridin-3-yl)ethanamine by providing a detailed interpretation of its expected spectroscopic data.

Molecular Structure and Key Features

The structure of (R)-1-(5-Fluoropyridin-3-yl)ethanamine is presented below. The key structural features that will influence its spectroscopic properties are:

-

Pyridine Ring: An aromatic heterocycle with characteristic signals in NMR and IR.

-

Chiral Center: The stereogenic carbon attached to the amino group, methyl group, and pyridine ring.

-

Ethylamine Side Chain: Comprising a primary amine and a methyl group.

-

Fluorine Substituent: An electronegative atom that will induce predictable changes in the electronic environment of the pyridine ring, observable in NMR spectroscopy.

Figure 1. Structure of (R)-1-(5-Fluoropyridin-3-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the analysis of its structural analog, (R)-1-(Pyridin-3-yl)ethanamine, and the known effects of fluorine substitution.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the ethylamine side chain.

Table 1: Predicted ¹H NMR Data for (R)-1-(5-Fluoropyridin-3-yl)ethanamine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.5 | d | ~2.5 | Deshielded proton adjacent to the nitrogen and meta to the fluorine. |

| H-4 | ~7.8 | ddd | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5, J(H-H) ≈ 1.5 | Deshielded proton with coupling to fluorine and adjacent protons. |

| H-6 | ~8.6 | d | ~1.5 | Deshielded proton adjacent to the nitrogen and ortho to the fluorine. |

| CH | ~4.2 | q | ~6.8 | Methine proton coupled to the methyl protons. |

| NH₂ | ~1.9 | br s | - | Broad singlet due to exchange with the solvent and quadrupole broadening. |

| CH₃ | ~1.4 | d | ~6.8 | Methyl protons coupled to the methine proton. |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. In DMSO-d₆, the NH₂ protons are more likely to be observed as a distinct signal, whereas in CDCl₃, they may be broader or exchange more rapidly. The predicted chemical shifts are based on the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom, which deshield the ring protons. The fluorine atom will also introduce characteristic through-bond couplings (J-couplings) to the nearby protons, most notably H-4 and H-6.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The presence of fluorine will result in C-F coupling.

Table 2: Predicted ¹³C NMR Data for (R)-1-(5-Fluoropyridin-3-yl)ethanamine

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C-2 | ~148 | d | ~4 | Carbon adjacent to nitrogen; small coupling to fluorine. |

| C-3 | ~138 | d | ~20 | Carbon bearing the ethylamine group; significant coupling to fluorine. |

| C-4 | ~135 | d | ~5 | Carbon with a smaller coupling to fluorine. |

| C-5 | ~158 | d | ~250 | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |

| C-6 | ~145 | d | ~15 | Carbon adjacent to nitrogen; significant coupling to fluorine. |

| CH | ~50 | s | - | Methine carbon. |

| CH₃ | ~25 | s | - | Methyl carbon. |

Trustworthiness of the Protocol: A standard ¹³C NMR experiment, potentially with proton decoupling, would be performed. To confirm the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate each carbon with its directly attached proton(s). A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further validate the structure by showing correlations between protons and carbons separated by two or three bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-1-(5-Fluoropyridin-3-yl)ethanamine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

Table 3: Predicted IR Absorption Bands for (R)-1-(5-Fluoropyridin-3-yl)ethanamine

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400-3200 | N-H stretch (primary amine) | Medium, broad | Characteristic for primary amines, often appearing as a doublet.[2] |

| 3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on a pyridine ring.[3] |

| 2980-2850 | Aliphatic C-H stretch | Medium | From the methyl and methine groups of the ethylamine side chain. |

| ~1600, ~1580 | C=C and C=N ring stretching | Strong to medium | Characteristic vibrations of the pyridine ring.[3] |

| ~1250 | C-F stretch | Strong | A strong absorption band is expected for the carbon-fluorine bond. |

| ~1200 | C-N stretch | Medium | Characteristic for the amine C-N bond. |

Experimental Workflow: A sample of the compound would be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample. The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber.

Figure 2. A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 4: Predicted Mass Spectrometry Data for (R)-1-(5-Fluoropyridin-3-yl)ethanamine

| m/z | Ion | Rationale |

| 140 | [M]⁺ | Molecular ion peak. |

| 125 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 123 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 113 | [C₅H₃FNCH₂]⁺ | Cleavage of the C-C bond between the methine and methyl groups. |

Methodology: For a volatile and thermally stable compound, Electron Ionization (EI) would be a suitable technique. For less stable compounds, a softer ionization method like Electrospray Ionization (ESI) would be preferred, which would likely show the protonated molecule [M+H]⁺ at m/z 141. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of (R)-1-(5-Fluoropyridin-3-yl)ethanamine. By leveraging data from its structural analog, (R)-1-(Pyridin-3-yl)ethanamine, and applying fundamental spectroscopic principles, a comprehensive set of expected data has been compiled. This guide is intended to be a valuable resource for researchers in the synthesis, purification, and characterization of this important chiral building block, facilitating its application in drug discovery and development. The provided rationale behind the predictions and experimental considerations aims to enhance the trustworthiness and practical utility of this guide.

References

-

ChemBK. (n.d.). 1-Pyridin-3-yl-Ethylamine. Retrieved February 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771688, 1-(Pyridin-3-yl)ethan-1-amine. Retrieved February 14, 2026, from [Link].

-

PubChemLite. (n.d.). 1-(pyridin-3-yl)ethan-1-amine (C7H10N2). Retrieved February 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1084920, (R)-1-(Pyridin-3-yl)ethanamine. Retrieved February 14, 2026, from [Link].

-

MySkinRecipes. (n.d.). (R)-1-(Pyridin-3-yl)ethanamine. Retrieved February 14, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-pyridinyl)-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N. Retrieved February 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854051, 2-(Pyridin-3-yl)ethan-1-amine. Retrieved February 14, 2026, from [Link].

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine. Retrieved February 14, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link].

-

PubChemLite. (n.d.). 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (C12H13N3). Retrieved February 14, 2026, from [Link].

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link].

-

FooDB. (n.d.). Showing Compound Ethanamine (FDB003242). Retrieved February 14, 2026, from [Link].

Sources

- 1. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Pyridine [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for Coupling Reactions Involving (R)-1-(5-Fluoropyridin-3-yl)ethanamine

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing the chiral building block, (R)-1-(5-Fluoropyridin-3-yl)ethanamine, in key coupling reactions. The focus is on providing robust, reproducible methodologies for amide bond formation and N-arylation, two of the most fundamental transformations in modern medicinal chemistry. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide aims to empower scientists to efficiently synthesize diverse compound libraries for drug discovery programs.

Introduction: The Strategic Value of (R)-1-(5-Fluoropyridin-3-yl)ethanamine

(R)-1-(5-Fluoropyridin-3-yl)ethanamine is a highly valuable chiral amine building block in contemporary drug discovery. Its strategic importance stems from the unique combination of three key structural features:

-

The Pyridine Ring: A common nitrogen-containing heterocycle found in numerous approved drugs, the pyridine ring can engage in hydrogen bonding and π-stacking interactions within biological targets.

-

The Fluorine Substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties. It can lower the pKa of the pyridine nitrogen, increase metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[1][2]

-

The (R)-Chiral Center: Chirality is a critical determinant of pharmacological activity, as biological systems are inherently chiral. The use of a single enantiomer, such as the (R)-isomer, is essential for achieving target selectivity and reducing the potential for off-target effects or toxicity associated with the other enantiomer.[3]

The primary amine functionality of this molecule serves as a versatile chemical handle for introducing this privileged scaffold into target molecules, most commonly through the formation of amide bonds or direct N-arylation.

Core Application: Amide Bond Formation

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, linking carboxylic acids with amines to build the core structures of countless drug candidates.[4] The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be activated.

Causality of Reagent Selection: The choice of coupling reagent is critical for ensuring high yields, short reaction times, and, most importantly, the preservation of stereochemical integrity at the chiral center.[5][6] While many reagents exist, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate that rapidly couples with the amine. The inclusion of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the amine and to scavenge the proton released during the reaction.[7]

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol describes a general and reliable method for coupling (R)-1-(5-Fluoropyridin-3-yl)ethanamine with a generic carboxylic acid.

Materials:

-

(R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride (or free base)

-

Carboxylic Acid of interest

-

HATU

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

-

Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

-

Activation: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M. Add HATU (1.1 eq) and DIPEA (2.5 eq). Note: If starting with the hydrochloride salt of the amine, use 3.5 eq of DIPEA.

-

Activation Stirring: Stir the solution at room temperature for 15-30 minutes. The formation of the activated ester is typically rapid.

-

Amine Addition: Add (R)-1-(5-Fluoropyridin-3-yl)ethanamine (1.05 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

-

Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% Ethyl Acetate in Hexanes) to afford the pure amide product.

Data Presentation: Representative Amide Couplings

| Carboxylic Acid Partner | Base (eq) | Time (h) | Typical Yield |

| Benzoic Acid | DIPEA (2.5) | 2 | >90% |

| 4-Methoxybenzoic Acid | DIPEA (2.5) | 2 | >95% |

| Cyclohexanecarboxylic Acid | DIPEA (2.5) | 3 | >85% |

| Acetic Acid | DIPEA (2.5) | 1.5 | >90% |

Experimental Workflow: Amide Coupling

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altman lab discovers chemical method impacting pharmacy, beyond | Purdue University College of Pharmacy [pharmacy.purdue.edu]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. hepatochem.com [hepatochem.com]

- 5. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide Synthesis [fishersci.co.uk]

Application Notes and Protocols: (R)-1-(5-Fluoropyridin-3-yl)ethanamine in the Synthesis of Dopamine Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (R)-1-(5-Fluoropyridin-3-yl)ethanamine in Neuromodulator Design

The quest for novel therapeutics targeting the dopaminergic system is a cornerstone of modern medicinal chemistry, addressing a spectrum of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[1] Within this landscape, the chiral amine, (R)-1-(5-Fluoropyridin-3-yl)ethanamine, has emerged as a critical building block in the synthesis of a new generation of dopamine receptor modulators. Its structural features—a stereodefined center, a fluorinated pyridine ring, and a primary amine—offer a unique combination of properties that are highly advantageous for drug design.

The fluorine atom, in particular, is a bioisostere of a hydrogen atom but imparts profound changes in the physicochemical properties of a molecule.[1] Its high electronegativity can influence metabolic stability, membrane permeability, and binding affinity to the target receptor. The pyridine nitrogen introduces a key hydrogen bond acceptor and can significantly impact the overall polarity and solubility of the final compound. The chiral center is paramount for achieving selectivity and potency, as stereoisomers often exhibit markedly different pharmacological profiles.

These application notes provide a comprehensive guide to the utilization of (R)-1-(5-Fluoropyridin-3-yl)ethanamine in the synthesis of dopamine receptor modulators. We will delve into the asymmetric synthesis of this key intermediate, provide detailed protocols for its incorporation into target molecules via amide coupling, and discuss the structure-activity relationships (SAR) that govern the efficacy of the resulting compounds.

Asymmetric Synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine

The enantiopurity of the starting chiral amine is critical for the development of selective dopamine receptor modulators. While various methods for the asymmetric synthesis of chiral amines exist, a robust and scalable approach is essential for drug development campaigns. Below is a representative protocol for the asymmetric synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine, leveraging a transaminase-catalyzed reductive amination.

Protocol 1: Asymmetric Reductive Amination using a Transaminase

This protocol is based on the well-established methodology of using transaminases for the asymmetric synthesis of chiral amines from their corresponding ketones.

Materials:

-

5-Fluoro-3-acetylpyridine

-

Isopropylamine (as the amine donor)

-

A suitable (R)-selective transaminase (e.g., from Aspergillus terreus)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Potassium phosphate buffer (pH 7.5)

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, dissolve 5-fluoro-3-acetylpyridine (1.0 eq) in potassium phosphate buffer.

-

Enzyme and Cofactor Addition: Add the (R)-selective transaminase and pyridoxal 5'-phosphate (PLP) cofactor to the reaction mixture.

-

Amine Donor Addition: Add isopropylamine (excess, e.g., 5-10 eq) to the mixture. The isopropylamine serves as the amine donor, and the resulting acetone is the byproduct.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC or GC. The pH should be maintained at approximately 7.5.

-

Workup: Once the reaction is complete, quench the reaction by adding a suitable organic solvent such as methyl tert-butyl ether (MTBE).

-

Extraction: Separate the organic layer. Extract the aqueous layer with MTBE (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(5-Fluoropyridin-3-yl)ethanamine.

-

Purification: The crude product can be purified by distillation or column chromatography to achieve high enantiomeric and chemical purity.

Causality Behind Experimental Choices:

-

Transaminase: The choice of an (R)-selective transaminase is crucial for obtaining the desired stereoisomer. The enzyme's active site creates a chiral environment that directs the nucleophilic attack of the amine to one face of the ketone.

-

PLP Cofactor: Pyridoxal 5'-phosphate is an essential cofactor for most transaminases, as it forms a Schiff base with the amine donor, facilitating the transfer of the amino group.

-

Isopropylamine: Isopropylamine is a common and inexpensive amine donor. The byproduct, acetone, is volatile and can be easily removed.

-

pH Control: Maintaining the optimal pH for the enzyme is critical for its activity and stability.

Synthesis of Dopamine Receptor Modulators via Amide Coupling

The primary amine of (R)-1-(5-Fluoropyridin-3-yl)ethanamine serves as a versatile handle for coupling with various carboxylic acid-containing fragments to generate a library of potential dopamine receptor modulators. Standard peptide coupling reagents are typically employed for this transformation.

Protocol 2: General Amide Coupling Procedure

This protocol describes a general method for the amide bond formation between (R)-1-(5-Fluoropyridin-3-yl)ethanamine and a generic carboxylic acid (R-COOH).

Materials:

-

(R)-1-(5-Fluoropyridin-3-yl)ethanamine

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (R-COOH, 1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: To the activated acid solution, add a solution of (R)-1-(5-Fluoropyridin-3-yl)ethanamine (1.1 eq) and DIPEA (2.0 eq) in DCM or DMF.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions.

-

DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the reaction to completion.

-

Solvent: DCM and DMF are common solvents for amide coupling reactions due to their ability to dissolve a wide range of reactants and their inertness under the reaction conditions.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective dopamine receptor modulators is guided by understanding the structure-activity relationships of the synthesized compounds. The (R)-1-(5-Fluoropyridin-3-yl)ethanamine scaffold provides several points for modification to explore the SAR.

| Moiety | Position of Modification | Impact on Activity |

| Fluoropyridine Ring | Substitution on the pyridine ring | Can modulate electronics, lipophilicity, and metabolic stability. Additional substituents can probe for specific interactions within the receptor binding pocket. |

| Ethylamine Side Chain | Alkyl substitutions on the carbon bearing the amine | Can influence potency and selectivity. The (R)-configuration is often crucial for optimal binding. |

| Amide Linkage | Replacement with other linkers (e.g., esters, ethers) | Can affect the compound's stability and hydrogen bonding capabilities. |

| R-group from Carboxylic Acid | Varies widely | This is the primary point of diversification to achieve desired potency, selectivity, and pharmacokinetic properties. Aromatic, heteroaromatic, and aliphatic groups can be explored. |

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of dopamine receptor modulators using (R)-1-(5-Fluoropyridin-3-yl)ethanamine.

Caption: Synthetic workflow for dopamine receptor modulators.

Dopamine Receptor Signaling Pathway

The synthesized modulators will interact with the dopamine receptor signaling cascade. The following diagram provides a simplified overview of the D2 receptor signaling pathway, a common target for these modulators.

Sources

N-alkylation reactions of (R)-1-(5-Fluoropyridin-3-yl)ethanamine

Application Note: N-Alkylation Protocols for (R)-1-(5-Fluoropyridin-3-yl)ethanamine

Executive Summary

This guide details the synthetic protocols for the N-alkylation of (R)-1-(5-Fluoropyridin-3-yl)ethanamine , a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. The 5-fluoropyridine moiety serves as a metabolically stable bioisostere for phenyl rings, while the chiral ethylamine chain provides a specific vector for hydrophobic pocket engagement.

Key Challenges Addressed:

-

Regioselectivity: Differentiating between the exocyclic aliphatic amine (target) and the endocyclic pyridine nitrogen.

-

Stereochemical Integrity: Preventing racemization of the sensitive benzylic-like C-N stereocenter.

-

Polyalkylation: Controlling mono- vs. bis-alkylation.

Chemical Analysis & Mechanistic Insight

Before initiating synthesis, understanding the electronic environment is crucial for selecting the correct base and solvent systems.

Structural Properties

-

Molecule: (R)-1-(5-Fluoropyridin-3-yl)ethanamine

-

CAS (Analogous Racemate): 21717-96-4 (Refers to core fragment class)[1]

-

pKa Estimation:

-

Exocyclic Amine (

):~8.5 – 8.8 . (Slightly lower than benzylamine [9.3] due to the electron-deficient heterocycle). -

Pyridine Nitrogen (

):~2.5 – 3.0 . (Significantly reduced from pyridine [5.2] due to the inductive withdrawal of the Fluorine at C5).

-

Implication: The large

Reaction Pathway Selection

The choice of alkylation method depends entirely on the available electrophile.

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Reductive Amination (The Gold Standard)

Objective: Mono-alkylation with zero racemization.

Mechanism: Formation of an iminium ion followed by in-situ hydride reduction.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Unlike NaCNBH

Protocol 1: STAB-Mediated Reductive Alkylation

Reagents:

-

Substrate: (R)-1-(5-Fluoropyridin-3-yl)ethanamine (1.0 equiv)

-

Electrophile: Aldehyde/Ketone (1.05 equiv)

-

Reductant: NaBH(OAc)

(1.4 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

-

Imine Formation:

-

In a flame-dried flask under

, dissolve the amine (1.0 equiv) in DCE (0.2 M concentration). -

Add the aldehyde/ketone (1.05 equiv).

-

Add AcOH (1.0 equiv). Note: Acid catalysis is vital to activate the carbonyl, but excess acid may protonate the pyridine ring. 1.0 equiv is the sweet spot.

-

Stir at Room Temperature (20-25°C) for 30–60 minutes.

-

Checkpoint: Monitor by LCMS for imine formation (M-18 peak usually visible, or mass of imine).

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for steric control).

-

Add NaBH(OAc)

(1.4 equiv) in one portion. -

Allow to warm to RT and stir for 2–12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

until pH ~8. Caution: Gas evolution ( -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na

SO

-

Why this works: The hydride delivery from STAB is intramolecularly coordinated via the acetoxy groups, making it highly specific for the iminium ion over the carbonyl, preventing side reactions.

Method B: Direct Alkylation (Nucleophilic Substitution)

Objective: Introduction of alkyl groups where aldehydes are not available (e.g., cyclopropyl, specific heterocycles). Risk: Over-alkylation (Quaternization) and elimination.

Protocol 2: Controlled Direct Alkylation

Reagents:

-

Substrate: (R)-1-(5-Fluoropyridin-3-yl)ethanamine (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (0.9 equiv - Sub-stoichiometric to prevent bis-alkylation)

-

Base: DIPEA (Hunig's Base) or K

CO -

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

-

Preparation:

-

Dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in MeCN.

-

Critical: The pyridine nitrogen is less basic than DIPEA, so the base will scavenge the HBr/HI byproduct, keeping the amine nucleophilic.

-

-

Addition:

-

Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of MeCN.

-

Add the alkyl halide solution dropwise over 1 hour at 0°C.

-

Reasoning: Keeping the concentration of the electrophile low relative to the amine favors mono-alkylation.

-

-

Reaction:

-

Stir at RT.[2] Heating (>60°C) increases the risk of racemization via an

-like pathway or elimination.

-

Quality Control & Troubleshooting

Racemization Check

The benzylic position is susceptible to racemization if a carbocation intermediate forms.

-

Method: Chiral SFC or HPLC.

-

Column: Chiralpak AD-H or IG (Amylose-based phases work well for pyridyl amines).

-

Mobile Phase: CO

/ MeOH + 0.1% Isopropylamine (SFC).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Pyridine poisoning acid catalyst | Increase AcOH to 2.0 equiv or use Ti(OiPr) |

| Bis-Alkylation (Method B) | Electrophile excess | Reduce alkyl halide to 0.8 equiv; Switch to Method A if possible. |

| Racemization | High Temperature / Strong Base | Keep Temp <40°C. Avoid strong bases like NaH. Use DIPEA/TEA only. |

| No Reaction | Steric hindrance of (R)-methyl | Heat to 40°C in Method A; Ensure dry solvents. |

Mechanistic Visualization

The following diagram illustrates the Reductive Amination pathway, highlighting the critical intermediate stabilization.

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

ACS Green Chemistry Institute. (2022). "Reagent Guide: Reductive Amination." ACS GCI Pharmaceutical Roundtable.

- Clayden, J., et al. (2012). Organic Chemistry. "Chapter 10: Nucleophilic Substitution at the Carbonyl Group." (General Textbook Reference for Mechanism).

-

Thermo Fisher Scientific. (2023). "3-Amino-5-fluoropyridine Specifications." (Structural Data Source).[2]

Sources

Troubleshooting & Optimization

Preventing racemization of (R)-1-(5-Fluoropyridin-3-yl)ethanamine during synthesis

Technical Support Center: Synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine

A Guide to Preventing Racemization

Welcome to the technical support center for the synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of racemization during the synthesis of this critical chiral amine. Maintaining enantiomeric purity is paramount, as the biological activity of chiral molecules is often highly specific to a single enantiomer.

Understanding the [1][2]Challenge: The Nature of Racemization

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate. This loss of stereochemical integrity is a significant challenge in asymmetric synthesis and can arise from various factors throughout a synthetic route. For chiral amines like (R[1])-1-(5-Fluoropyridin-3-yl)ethanamine, racemization often proceeds through the formation of achiral intermediates, such as imines or enamines, where the stereocenter is temporarily destroyed.

Frequently Ask[3]ed Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral amines?

A1: The primary drivers of racemization in chiral amine synthesis involve the formation of planar, achiral intermediates. Key factors that promote [2]this loss of stereochemistry include:

-

Formation of Imines or Enamines: Reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the chiral center.

-

Elevated Temperatur[2]es: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.

-

Presence of Acid or[2][] Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates. The strength and steric h[2][4]indrance of the base can significantly impact the degree of racemization.

-

Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states, thereby affecting the rate of racemization.

Q2: I'm observing a si[2][]gnificant loss of enantiomeric excess (ee) during the workup of my reaction. What could be the cause?

A2: Racemization during workup is a common issue. Potential causes include:

-

Acidic or Basic Washes: Using strong acids or bases to wash the organic layer can induce racemization. Consider using milder reagents, such as saturated aqueous sodium bicarbonate or dilute ammonium chloride solutions.

-

Prolonged Exposure to Aqueous Layers: Extended contact time with aqueous phases, especially at non-neutral pH, can facilitate racemization. Minimize the duration of extractions.

-

Elevated Temperatures during Solvent Removal: Concentrating the product at high temperatures on a rotary evaporator can lead to racemization. Use lower temperatures and reduced pressure.

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: Several analytical techniques are available to determine the enantiomeric excess (ee) of your chiral amine. The most common methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that employs a chiral stationary phase to separate the enantiomers.

-

Chiral Gas Chromato[5][6]graphy (GC): Similar to HPLC, but for volatile compounds, using a chiral column to resolve enantiomers.

-

Nuclear Magnetic Re[5]sonance (NMR) Spectroscopy with Chiral Solvating Agents: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that are distinguishable by NMR.

-

Fluorescence-Based [5]Assays: These methods involve the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities, allowing for the determination of ee.

Troubleshootin[9]g Guide: Mitigating Racemization

This section provides a structured approach to identifying and resolving issues related to racemization during the synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine.

Problem: Low Enantiomeric Excess in the Final Product

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps

| Potential Cause | Recommended Action | Rationale |

| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0°C or -78°C). | Elevated temperatures can provide the activation energy for racemization pathways. |

| Inappropriate Base[2][] | Use a weaker or more sterically hindered base. | Strong, non-hindered bases are more likely to deprotonate the chiral center, leading to racemization. |

| Protic or Polar Sol[2]vent | Switch to an aprotic, non-polar solvent. | Protic solvents can facilitate proton exchange, while polar solvents may stabilize charged, achiral intermediates. |

| Harsh Workup Condit[2][]ions | Neutralize the reaction mixture carefully and use mild aqueous washes (e.g., saturated sodium bicarbonate). Avoid strong acids or bases. | Extreme pH conditions can readily cause racemization of the free amine. |

| Thermal Racemization During Purification | Use low-temperature techniques for solvent removal. If using distillation, perform it under high vacuum to lower the boiling point. | Chiral amines can be susceptible to racemization at elevated temperatures, even in the absence of catalysts. |

| Racemization on Silica Gel | Minimize the time the compound spends on the silica gel column. Consider using a less acidic grade of silica or deactivating it with a small amount of triethylamine in the eluent. | The acidic nature of silica gel can promote racemization. |

| Instability of the Free Amine | Convert the purified amine to a stable salt (e.g., hydrochloride or tartrate) for storage. | The free amine may be more prone to racemization over time, especially if exposed to air or light. |

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis of (R)-1-(5-Fluoropyridin-3-yl)ethanamine via Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding imine is a common strategy for preparing chiral amines. The pyridine moiety can s[7]ometimes interfere with transition metal catalysts, making catalyst selection crucial.

Reaction Scheme:

Step-by-Step Procedure:

-

Imine Formation:

-

In a suitable reactor, dissolve 5-fluoro-3-acetylpyridine in a dry, aprotic solvent (e.g., toluene or THF).

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a dehydrating agent (e.g., molecular sieves or titanium(IV) isopropoxide).

-

Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) until imine formation is complete, as monitored by GC-MS or TLC.

-

Remove the solvent under reduced pressure, taking care to avoid excessive heat.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, charge a high-pressure reactor with the crude imine and a chiral catalyst (e.g., an iridium or rhodium complex with a chiral phosphine ligand).

-

Add a degassed, dry solvent (e.g., methanol or dichloromethane).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction at a controlled, low temperature (e.g., 0°C to room temperature) until the reaction is complete.

-

Carefully vent the reactor and purge with an inert gas.

-

-

Workup and Isolation:

-

Filter the reaction mixture to remove the catalyst.

-

Carefully remove the solvent under reduced pressure at low temperature.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild basic solution (e.g., saturated sodium bicarbonate) and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate at low temperature.

-

-

Purification and Analysis:

-

Purify the crude product by flash chromatography on deactivated silica gel or by crystallization of a suitable salt.

-

Determine the enantiomeric excess of the final product using chiral HPLC.

-

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is typically sufficient.

-

A chiral stationary phase column is required. Common choices include columns based on derivatized cellulose or amylose.

General Method:

-

Sample Preparation:

-

Prepare a stock solution of the amine in a suitable solvent (e.g., a mixture of hexane and isopropanol).

-

Prepare a racemic standard for comparison.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the sample and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the following formula:

-

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

-

Data Interpretation Diagram

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

References

- BenchChem. (n.d.). Preventing racemization during chiral amine synthesis. BenchChem Technical Support.

- Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

- Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. RSC Advances, 12(42), 27581–27588.

- Chemiz. (2025, April 13). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube.

- Lebrilla, C. B., et al. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.

- Anzenbacher, P., Jr., et al. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.

- Wikipedia. (n.d.).

- Claver, C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14085–14179.

- Blaser, H.-U., et al. (2007). Racemization, Enantiomerization and Diastereomerization. In Stereoselective Synthesis (pp. 113-157). Wiley-VCH.

- Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Organic & Biomolecular Chemistry, 19(32), 7004-7009.

- Blacker, A. J., et al. (n.d.).

- Zhou, Y.-G., et al. (n.d.).

- Miller, S. J., et al. (2009). Pyridylalanine (pal)-peptide catalyzed enantioselective allenoate additions to N-acyl imines. Organic Letters, 11(9), 2023–2026.

- BOC Sciences. (2025, August 28).

- St. Paul's Cathedral Mission College. (n.d.).

- Sanchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 135-141.

- Roberts, J. D., & Caserio, M. C. (2021, March 5). 19.

- BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support.

- Azov, V. A. (n.d.).

- Clayden, J., & Singleton, D. A. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester.

- Zeneca Limited. (1998). Racemisation of amines.

- Zeneca Limited. (1999). Racemisation of amines. U.S.

- Shanghai Institute of Pharmaceutical Industry. (2013). Preparation method of fluoropyridine compounds.

- (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Ballard, A., et al. (2019). The Problem of Racemization in Drug Discovery and Tools to Predict It. Expert Opinion on Drug Discovery, 14(6), 527-538.

- (n.d.). Racemization – Knowledge and References. Taylor & Francis.

- Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.

- Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Drug Research, 72(06), 333-343.

- (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.

- Gholamzadeh, P., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129337.

Sources

Impact of solvent choice on (R)-1-(5-Fluoropyridin-3-yl)ethanamine reaction outcomes

Welcome to the technical support center for (R)-1-(5-Fluoropyridin-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of physical organic chemistry and a synthesis of current literature to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving (R)-1-(5-Fluoropyridin-3-yl)ethanamine, with a focus on how solvent choice can be a powerful tool for troubleshooting.

Issue 1: Low Yield in Amide Coupling Reactions

Q: I am attempting an amide coupling between (R)-1-(5-Fluoropyridin-3-yl)ethanamine and a carboxylic acid, but the yield is consistently low. What role could the solvent be playing?

A: Low yields in amide coupling reactions with this amine are often traced back to the reduced nucleophilicity of the amino group and the choice of solvent. The electron-withdrawing nature of the fluorinated pyridine ring diminishes the electron density on the nitrogen atom. The solvent you choose can either mitigate or exacerbate this issue.

Causality and Troubleshooting Steps:

-

Solvent Polarity and Basicity:

-

Problem: Protic solvents (e.g., alcohols like methanol or ethanol) can solvate the amine through hydrogen bonding, which can decrease its nucleophilicity.

-

Solution: Switch to a polar aprotic solvent. Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are excellent starting points. These solvents will solubilize the reactants without interfering with the amine's lone pair.[1] DMF, in particular, is a common choice for challenging amide couplings.

-

-

Solubility of Reagents:

-

Problem: If your carboxylic acid or coupling agents have poor solubility in less polar solvents like DCM, the reaction will be slow and incomplete.

-

Solution: If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO. Be mindful that DMSO can be difficult to remove during work-up. A mixture of solvents can also be effective.

-

-

Side Reactions with the Solvent:

-

Problem: In the presence of a strong base, some solvents can participate in side reactions. For example, DMF can decompose at elevated temperatures to form dimethylamine, which can then compete in the amide coupling.

-

Solution: If you suspect solvent decomposition, especially when heating, consider a more robust polar aprotic solvent like Dioxane or N-Methyl-2-pyrrolidone (NMP).

-

Experimental Protocol: Solvent Screening for Amide Coupling

-

Setup: In three separate oven-dried vials, place your carboxylic acid (1.0 equiv.), a coupling agent (e.g., HATU, 1.1 equiv.), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

-

Solvent Addition: To each vial, add one of the following anhydrous solvents: DCM, MeCN, or DMF (to a concentration of 0.1 M).

-

Activation: Stir the mixtures at room temperature for 10 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add (R)-1-(5-Fluoropyridin-3-yl)ethanamine (1.05 equiv.) to each vial.

-

Reaction Monitoring: Stir at room temperature and monitor the reactions by LC-MS or TLC at regular intervals (e.g., 1, 4, and 12 hours).

-

Analysis: Compare the conversion to the desired amide product in each solvent to determine the optimal choice for your specific substrates.

Issue 2: Loss of Enantiomeric Purity (Racemization)

Q: I am observing a decrease in the enantiomeric excess (ee) of my product. Could the solvent be contributing to the racemization of my chiral amine?

A: Yes, the solvent can play a role in the racemization of chiral amines, although it is often linked to the reaction conditions, particularly temperature and the presence of certain reagents.

Causality and Troubleshooting Steps:

-

Protic Solvents and Iminium Formation:

-

Problem: In certain reactions, such as reductive aminations or reactions where an imine/iminium intermediate can form, protic solvents can facilitate the reversible formation of these planar species, which can lead to racemization upon reduction or hydrolysis.

-

Solution: Employ aprotic solvents to suppress the formation of intermediates that can lead to a loss of stereochemical information.

-

-

Elevated Temperatures:

-

Problem: High reaction temperatures can provide the energy needed to overcome the inversion barrier of the chiral center, especially if there are mechanisms that can stabilize a transient planar intermediate.

-

Solution: If possible, run your reaction at a lower temperature. This may require a longer reaction time or a more active catalyst, but it will help to preserve the stereochemical integrity. The choice of a solvent with a lower boiling point can sometimes enforce milder reaction conditions.

-

-

Acidic or Basic Conditions:

-

Problem: Harsh acidic or basic conditions can sometimes promote racemization.

-

Solution: Use milder bases or acids where possible. The solvent can influence the strength of acids and bases. For instance, the basicity of amines is attenuated in protic solvents due to solvation effects.

-

Issue 3: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q: I am trying to perform an SNAr reaction with a nucleophile at a different position on the pyridine ring, but I am getting a mixture of products, including some where the fluorine at C5 has been displaced by my nucleophile. How can I improve the regioselectivity?

A: The fluorine atom at the 5-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The solvent choice is critical in modulating the reactivity and selectivity of SNAr reactions.[2]

Causality and Troubleshooting Steps:

-

Stabilization of the Meisenheimer Intermediate:

-

Problem: SNAr reactions proceed through a negatively charged intermediate called a Meisenheimer complex.[3] The stability of this intermediate is key to the reaction rate.

-

Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are excellent at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus increasing its reactivity. More importantly, they effectively stabilize the anionic Meisenheimer intermediate, accelerating the reaction.[4]

-

-

Protic Solvents and Nucleophile Deactivation:

-

Problem: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, decreasing its reactivity and potentially leading to lower yields and the need for higher temperatures, which can reduce selectivity.

-

Solution: Avoid protic solvents unless they are also the nucleophile (e.g., in alcoholysis). If a protic solvent is necessary for solubility, consider using a mixture with a polar aprotic solvent.

-

Table 1: General Solvent Recommendations for Common Reactions

| Reaction Type | Recommended Solvents | Rationale | Potential Issues & Considerations |

| Amide Coupling | DCM, DMF, MeCN | Polar aprotic solvents enhance amine nucleophilicity and solubilize reagents. | DMF can decompose at high temperatures. DCM may have limited solubility for some substrates. |

| Reductive Amination | DCE, THF, Methanol | Depends on the reducing agent. Aprotic solvents are generally preferred to minimize side reactions. | Methanol can be reactive with some borohydride reagents. Ensure compatibility. |

| Nucleophilic Aromatic Substitution (SNAr) | DMF, DMSO, NMP, Dioxane | Polar aprotic solvents stabilize the Meisenheimer intermediate and enhance nucleophile reactivity. | DMSO can be difficult to remove. Dioxane has a higher freezing point. |

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with (R)-1-(5-Fluoropyridin-3-yl)ethanamine?

A1: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reaction. However, for many common transformations like amide couplings and alkylations, Dichloromethane (DCM) is a good starting point due to its inertness and ease of removal. For more challenging reactions requiring higher polarity, Dimethylformamide (DMF) is a frequent choice, though care must be taken regarding its higher boiling point and potential for decomposition.

Q2: How does the fluorine atom on the pyridine ring influence solvent choice?

A2: The fluorine atom is a strong electron-withdrawing group, which has two main effects. First, it reduces the basicity and nucleophilicity of the exocyclic amine. This often necessitates the use of polar aprotic solvents that do not further deactivate the amine through hydrogen bonding. Second, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the position of the fluorine atom. For SNAr reactions, polar aprotic solvents are highly recommended to stabilize the anionic intermediate.[2][4]

Q3: Can I use "green" solvents for reactions with this amine?

A3: Yes, exploring greener solvent alternatives is encouraged. For example, 2-Methyltetrahydrofuran (2-MeTHF) can often replace THF and DCM. Cyrene™ is another bio-based alternative to DMF and NMP in some applications, such as amide bond formation.[1] However, when substituting a conventional solvent with a green alternative, it is crucial to perform a small-scale optimization study, as reaction kinetics and solubility may be affected.

Q4: I am performing a reductive amination to synthesize (R)-1-(5-Fluoropyridin-3-yl)ethanamine. What are the key solvent considerations?

A4: For asymmetric reductive amination, the solvent can influence both the yield and the enantioselectivity. Trifluoroethanol (TFE) has been shown to be effective in some ruthenium-catalyzed reductive aminations as it can facilitate the formation of the imine intermediate. For reductions using borohydride reagents like sodium triacetoxyborohydride, 1,2-dichloroethane (DCE) is a common and effective solvent. It is crucial to use anhydrous solvents, as water can interfere with both imine formation and the reducing agent.

Visualizing Solvent Selection Logic

The following diagram illustrates a simplified decision-making process for solvent selection based on the reaction type.

Caption: A decision tree for initial solvent selection.

References

-

Ley, S. V., et al. "Fluorination Reactions in Flow." Professor Steven V. Ley Research Group, University of Cambridge. Available at: [Link]

-

Khan, M. F., et al. "Fluorescence Studies of Selected 2-Alkylaminopyrimidines." Molecules, 2004. Available at: [Link]

- Ebbers, E. J., et al. "Process for the racemization of optically active arylalkylamines." Google Patents, US20130345475A1, 2013.

-

Carpino, L. A., et al. "Amide bond formation using amino acid fluorides." ARKIVOC, 2005. Available at: [Link]

-

Kim, H. J., et al. "Asymmetric Synthesis of Fluoroamines from Chiral Aziridines." Bulletin of the Korean Chemical Society, 2011. Available at: [Link]

-

Prakash, G. K. S., et al. "1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles." The Journal of Organic Chemistry, 2015. Available at: [Link]

-

Averin, A. D., et al. "Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines." Russian Journal of Organic Chemistry, 2015. Available at: [Link]

-

Gzella, A., et al. "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition." RSC Advances, 2016. Available at: [Link]

-

Sau, A., et al. "Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride." Chemical Communications, 2019. Available at: [Link]

-

Wang, Y., et al. "Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents." RSC Advances, 2020. Available at: [Link]

-

Noël, T., et al. "Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." The Royal Society of Chemistry, 2018. Available at: [Link]

-

Poissy, J., et al. "Synthesis of Fluorinated Amines: A Personal Account." Accounts of Chemical Research, 2018. Available at: [Link]

-

Budiman, Y. P., et al. "Fluorinated terpenoids and their fluorine-containing derivatives." RSC Advances, 2026. Available at: [Link]

-

"SNAr Solvents and Reagents." ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

-

De Smet, W., et al. "Supporting Information Tandem electrocatalytic aziridination – ring expansion of simple aromatic olefins using ammonia and carbon." Lirias. Available at: [Link]

-

Thompson, M. P., et al. "Green Chemistry." BORIS Portal. Available at: [Link]

-

"Question about reductive amination reaction procedure." Reddit, 2025. Available at: [Link]

-

Konishi, G., et al. "Development of Yellow-to-Orange Photoluminescence Molecules Based on Alterations in the Donor Units of Fluorinated Tolanes." Molecules, 2022. Available at: [Link]

-

Bousfield, T. W., et al. "Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM." University of Huddersfield Research Portal. Available at: [Link]

-

Priya, S., et al. "How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?" ResearchGate, 2017. Available at: [Link]

-

Zhang, R., et al. "Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides." Carbohydrate Polymers, 2017. Available at: [Link]

-

Nonat, A., et al. "Syntheses and evaluation of new hydrophilic azacryptands used as masking agents of technetium in solvent extraction processes." Dalton Transactions, 2018. Available at: [Link]

-

Zhou, J., et al. "Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine." Molecules, 2018. Available at: [Link]

-

"Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate." YouTube, The Organic Chemistry Tutor, 2017. Available at: [Link]

-

Wang, F., et al. "Conversion of N‐Acetyl‐D‐glucosamine into 3‐Acetamido‐5‐acetylfuran Using Cheap Ammonium Chloride as Catalyst." ChemistrySelect, 2019. Available at: [Link]

-

Buchwald, S. L., et al. "Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions." Chemical Communications, 2002. Available at: [Link]

-

Khan, M. F., et al. "Fluorescence studies of selected 2-alkylaminopyrimidines." PubMed, 2004. Available at: [Link]

-

Turner, N. J., et al. "Intramolecular reductive amination for the preparation of piperazines.⁷¹" ResearchGate, 2022. Available at: [Link]

-

Horne, D. A., et al. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent." BYU ScholarsArchive, 2014. Available at: [Link]

Sources

- 1. pure.hud.ac.uk [pure.hud.ac.uk]

- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

Technical Support Center: Catalyst Selection for Efficient Reactions of (R)-1-(5-Fluoropyridin-3-yl)ethanamine

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for (R)-1-(5-Fluoropyridin-3-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this valuable chiral building block. Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1][2] The unique structure of (R)-1-(5-Fluoropyridin-3-yl)ethanamine, featuring a stereocenter adjacent to a fluorinated pyridine ring, presents specific challenges and opportunities in catalyst selection for asymmetric synthesis.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot common issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) on Catalyst & Reaction Fundamentals

This section addresses foundational questions regarding the selection of catalytic systems for reactions involving (R)-1-(5-Fluoropyridin-3-yl)ethanamine.

Q1: What are the primary classes of catalysts recommended for derivatizing (R)-1-(5-Fluoropyridin-3-yl)ethanamine?

A1: The choice of catalyst is dictated by the desired transformation. Three main classes are typically employed:

-

Transition-Metal Catalysts: These are the most versatile and widely used for C-N bond-forming reactions such as Buchwald-Hartwig amination (Pd, Cu), reductive amination (Ir, Ru, Ni), and allylic amination (Ir, Pd, Rh).[3][4][5] These systems excel due to their high activity and the tunability of their selectivity through ligand modification.

-

Biocatalysts (Enzymes): Enzymes, particularly transaminases, offer unparalleled stereoselectivity under mild, aqueous conditions.[6] While typically used for the synthesis of chiral amines, engineered enzymes can also be employed for specific derivatizations. They are an excellent choice when seeking "green" and highly selective manufacturing routes.[6]

-

Organocatalysts: Chiral Brønsted acids or amine-based catalysts can be used for transformations like Mannich reactions or Michael additions where the amine is a nucleophile.[7][8] Organocatalysis avoids the use of metals, which can be advantageous for pharmaceutical applications by simplifying purification.[8]

Q2: How does the pyridine nitrogen in the substrate affect catalyst performance and selection?

A2: This is a critical consideration. The lone pair of electrons on the pyridine nitrogen makes it a Lewis base. This can lead to:

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal center of a transition-metal catalyst, potentially occupying a coordination site needed for the catalytic cycle to proceed. This can lead to catalyst deactivation or reduced turnover frequency.

-

Selection Strategy: To mitigate this, select catalysts with ligands that are strongly coordinating and less easily displaced by the pyridine moiety. Alternatively, using more electron-rich metal centers or employing additives that can compete for coordination on the pyridine nitrogen can be effective. In some cases, a temporary protonation of the pyridine ring with a mild, non-coordinating acid can prevent its interference.

Q3: My goal is to perform a reaction at the amine (e.g., N-alkylation). What is the primary risk to the stereochemical integrity of the starting material?

A3: The primary risk is racemization of the chiral center. While the C-N bond is generally stable, harsh reaction conditions can lead to pathways that compromise enantiopurity. For an N-alkylation reaction, an ideal mechanism is a direct SN2 substitution. However, if conditions promote an SN1-type mechanism on the alkylating agent or side reactions that lead to reversible imine formation from the amine, the stereocenter can be scrambled. It is crucial to use conditions known to favor clean, direct substitution and to avoid excessive heat or overly strong bases that could promote elimination-addition or other racemizing pathways.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Q4: My C-N cross-coupling reaction (e.g., Buchwald-Hartwig) has stalled or shows very low yield. What are the likely causes?

A4: Low yield in a cross-coupling reaction is a common issue. Here is a checklist of potential causes and solutions:

-

Cause 1: Catalyst Inactivation by Pyridine Coordination.

-

Diagnosis: The reaction starts but stops prematurely.

-

Solution: Increase the ligand-to-metal ratio to favor the formation of the active catalytic species. Consider switching to a more electron-rich ligand (e.g., a biaryl phosphine with electron-donating groups) that binds more tightly to the metal.

-

-

Cause 2: Inappropriate Base.

-

Diagnosis: No reaction or formation of side products. The base is critical for regenerating the catalyst and deprotonating the amine.

-

Solution: The pKa of the base must be carefully matched to the reaction. A base that is too weak will not allow for efficient catalysis, while one that is too strong can cause substrate or product degradation. For pyridyl amines, bases like Cs₂CO₃ or K₃PO₄ are often effective.

-

-

Cause 3: Poor Quality of Reagents or Solvent.

-